Cas no 81316-36-1 (Methyl 2-(3-bromophenyl)-2-oxoacetate)

Methyl 2-(3-bromophenyl)-2-oxoacetate structure
81316-36-1 structure
상품 이름:Methyl 2-(3-bromophenyl)-2-oxoacetate
CAS 번호:81316-36-1
MF:C9H7BrO3
메가와트:243.054082155228
MDL:MFCD11973930
CID:1081110
PubChem ID:11615668

Methyl 2-(3-bromophenyl)-2-oxoacetate 화학적 및 물리적 성질

이름 및 식별자

    • Methyl 2-(3-bromophenyl)-2-oxoacetate
    • methyl (m-bromophenyl)glyoxylate
    • Methyl 3-bromo-α-oxobenzeneacetate (ACI)
    • 2-(3-Bromophenyl)-2-oxoacetic acid methyl ester
    • Methyl 3-bromobenzoylformate
    • JHRVFNCYNNNVSI-UHFFFAOYSA-N
    • DA-02634
    • SCHEMBL1525400
    • (3-bromo-phenyl)-oxo-acetic Acid Methyl Ester
    • EN300-130964
    • 81316-36-1
    • MFCD11973930
    • DTXSID30469505
    • AKOS022176231
    • CS-0150928
    • AS-63127
    • 3-Bromo-oxo-benzeneacetic acid methyl ester
    • XH1615
    • METHYL2-(3-BROMOPHENYL)-2-OXOACETATE
    • MDL: MFCD11973930
    • 인치: 1S/C9H7BrO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5H,1H3
    • InChIKey: JHRVFNCYNNNVSI-UHFFFAOYSA-N
    • 미소: O=C(C(C1C=C(Br)C=CC=1)=O)OC

계산된 속성

  • 정밀분자량: 241.95786g/mol
  • 동위원소 질량: 241.95786g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 215
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 43.4Ų
  • 소수점 매개변수 계산 참조값(XlogP): 2.3

Methyl 2-(3-bromophenyl)-2-oxoacetate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-130964-0.5g
methyl 2-(3-bromophenyl)-2-oxoacetate
81316-36-1 95%
0.5g
$188.0 2023-02-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X56255-250mg
Methyl 2-(3-bromophenyl)-2-oxoacetate
81316-36-1 95%
250mg
¥716.0 2024-07-18
Enamine
EN300-130964-0.1g
methyl 2-(3-bromophenyl)-2-oxoacetate
81316-36-1 95%
0.1g
$84.0 2023-02-15
eNovation Chemicals LLC
Y1200196-25g
Methyl 2-(3-bromophenyl)-2-oxoacetate
81316-36-1 95%
25g
$800 2024-07-23
eNovation Chemicals LLC
D752596-1g
Methyl 2-(3-broMophenyl)-2-oxoacetate
81316-36-1 95+%
1g
$270 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LQ806-250mg
Methyl 2-(3-bromophenyl)-2-oxoacetate
81316-36-1 95+%
250mg
925CNY 2021-05-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M897565-1g
Methyl 2-(3-bromophenyl)-2-oxoacetate
81316-36-1 ≥95%
1g
1,374.30 2021-05-17
Enamine
EN300-130964-5.0g
methyl 2-(3-bromophenyl)-2-oxoacetate
81316-36-1 95%
5.0g
$679.0 2023-02-15
Aaron
AR00GAT4-5g
Methyl 2-(3-bromophenyl)-2-oxoacetate
81316-36-1 95%
5g
$394.00 2025-01-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1221568-1g
Methyl 2-(3-bromophenyl)-2-oxoacetate
81316-36-1 98%
1g
¥2611.00 2024-07-28

Methyl 2-(3-bromophenyl)-2-oxoacetate 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
참조
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

합성회로 2

반응 조건
1.1 Reagents: Oxygen ,  Tetrabutylammonium hydrogen sulfate Catalysts: Cupric acetate Solvents: Acetonitrile ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
참조
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

합성회로 3

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  rt; 20 min, rt
참조
Charge Dispersion and Its Effects on the Reactivity of Thiamin-Derived Breslow Intermediates
Bielecki, Michael; et al, Biochemistry, 2018, 57(26), 3867-3872

합성회로 4

반응 조건
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
2.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
참조
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

합성회로 5

반응 조건
1.1 -
2.1 Reagents: Hydrochloric acid
참조
Reductive condensation of methyl arylglyoxylates. Direct synthesis of 2,3-bis(carbomethoxy)stilbene oxides and related systems
Muller, A. J.; et al, Journal of Organic Chemistry, 1982, 47(12), 2342-52

합성회로 6

반응 조건
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  overnight, reflux
2.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  rt; 20 min, rt
참조
Charge Dispersion and Its Effects on the Reactivity of Thiamin-Derived Breslow Intermediates
Bielecki, Michael; et al, Biochemistry, 2018, 57(26), 3867-3872

합성회로 7

반응 조건
1.1 Reagents: Oxygen ,  Tetrabutylammonium hydrogen sulfate Catalysts: Cupric acetate Solvents: Acetonitrile ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
참조
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

합성회로 8

반응 조건
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
참조
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

합성회로 9

반응 조건
1.1 Reagents: Oxygen ,  Tetrabutylammonium hydrogen sulfate Catalysts: Cupric acetate Solvents: Acetonitrile ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
참조
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

합성회로 10

반응 조건
1.1 Reagents: Hydrochloric acid
참조
Reductive condensation of methyl arylglyoxylates. Direct synthesis of 2,3-bis(carbomethoxy)stilbene oxides and related systems
Muller, A. J.; et al, Journal of Organic Chemistry, 1982, 47(12), 2342-52

합성회로 11

반응 조건
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  10 - 20 h, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  12 h
참조
Umpolung Reactivity of Imine Ester: Visible-Light Mediated Transfer Hydrogenation of α-Aryl Imino Esters by Phenylsilane and Water
Wu, Wei; et al, Chemistry - A European Journal, 2022, 28(68),

합성회로 12

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  12 h
참조
Umpolung Reactivity of Imine Ester: Visible-Light Mediated Transfer Hydrogenation of α-Aryl Imino Esters by Phenylsilane and Water
Wu, Wei; et al, Chemistry - A European Journal, 2022, 28(68),

합성회로 13

반응 조건
1.1 Reagents: Diethyl azodicarboxylate ,  Water Catalysts: Dirhodium tetraacetate Solvents: Toluene ;  1 h, reflux; 3 h, reflux; reflux → rt
참조
Facile synthesis of aryl α-keto esters via the reaction of aryldiazoacetate with H2O and DEAD
Guo, Zhenqiu; et al, Synlett, 2006, (15), 2486-2488

합성회로 14

반응 조건
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  rt
참조
Chiral β-diketonate ligands of 'pseudo planar chiral' topology: enantioselective synthesis and transition metal complexation
Bocknack, Brian M.; et al, Tetrahedron, 2005, 61(26), 6266-6275

합성회로 15

반응 조건
1.1 Solvents: Dimethyl sulfoxide ;  overnight, 75 °C; 75 °C → rt
1.2 Solvents: Methanol ;  overnight, rt
참조
High-Potency Phenylquinoxalinone Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activators
Son, Jung-Ho; et al, Journal of Medicinal Chemistry, 2017, 60(6), 2401-2410

합성회로 16

반응 조건
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  rt; 20 h, 110 °C
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  0 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
Carbene-Catalyzed Enantioselective Aromatic N-Nucleophilic Addition of Heteroarenes to Ketones
Liu, Yonggui; et al, Angewandte Chemie, 2020, 59(1), 442-448

합성회로 17

반응 조건
1.1 Reagents: Sodium bisulfite Solvents: Water ;  2.5 h, rt; rt → 0 °C
1.2 Solvents: Water ;  45 min, 0 °C; 2 h, 0 °C → rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 80 °C
2.2 Reagents: Sulfuric acid Solvents: Methanol ;  2 h, reflux
3.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  rt
참조
Chiral β-diketonate ligands of 'pseudo planar chiral' topology: enantioselective synthesis and transition metal complexation
Bocknack, Brian M.; et al, Tetrahedron, 2005, 61(26), 6266-6275

합성회로 18

반응 조건
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
참조
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

합성회로 19

반응 조건
1.1 Reagents: Bromine Solvents: 1,4-Dioxane ;  3 h, rt
2.1 Solvents: Dimethyl sulfoxide ;  overnight, 75 °C; 75 °C → rt
2.2 Solvents: Methanol ;  overnight, rt
참조
High-Potency Phenylquinoxalinone Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activators
Son, Jung-Ho; et al, Journal of Medicinal Chemistry, 2017, 60(6), 2401-2410

합성회로 20

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Methanol ;  2 h, reflux
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  rt
참조
Chiral β-diketonate ligands of 'pseudo planar chiral' topology: enantioselective synthesis and transition metal complexation
Bocknack, Brian M.; et al, Tetrahedron, 2005, 61(26), 6266-6275

합성회로 21

반응 조건
1.1 Reagents: Oxygen ,  Tetrabutylammonium hydrogen sulfate Catalysts: Cupric acetate Solvents: Acetonitrile ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
참조
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Methyl 2-(3-bromophenyl)-2-oxoacetate Raw materials

Methyl 2-(3-bromophenyl)-2-oxoacetate Preparation Products

추천 기사

추천 공급업체
Changzhou Guanjia Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Taizhou Jiayin Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangsu Xinsu New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
钜澜化工科技(青岛)有限公司